molecular formula C9H8BrNO B2663410 1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime CAS No. 903557-27-7

1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime

Cat. No.: B2663410
CAS No.: 903557-27-7
M. Wt: 226.073
InChI Key: ZAANKHXRIRMKFF-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime is a chemical compound with the molecular formula C9H8BrNO It is a derivative of 1H-Inden-1-one, featuring a bromine atom at the 4-position and an oxime group

Preparation Methods

The synthesis of 1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime typically involves the following steps:

    Bromination: The starting material, 1H-Inden-1-one, 2,3-dihydro-, undergoes bromination to introduce a bromine atom at the 4-position. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid.

    Oximation: The brominated intermediate is then reacted with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate (NaOAc) to form the oxime derivative. This reaction is typically conducted in an aqueous or alcoholic medium.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the oxime group to an amine.

    Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a variety of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime can be compared with other similar compounds such as:

    1H-Inden-1-one, 2,3-dihydro-: Lacks the bromine and oxime groups, making it less reactive in certain chemical transformations.

    4-Bromo-1-indanone: Contains the bromine atom but lacks the oxime group, affecting its chemical reactivity and biological activity.

    Indole derivatives: Share a similar indene backbone but differ in functional groups, leading to diverse chemical and biological properties.

Properties

IUPAC Name

(NE)-N-(4-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(8)4-5-9(7)11-12/h1-3,12H,4-5H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAANKHXRIRMKFF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.